![molecular formula C22H21N5O3 B2538113 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide CAS No. 1021098-87-2](/img/structure/B2538113.png)

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

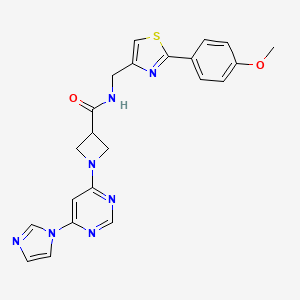

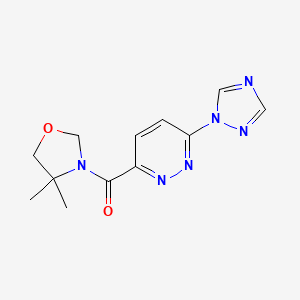

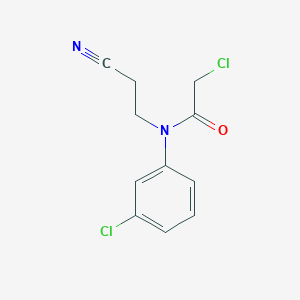

The synthesis of triazole derivatives, as described in the first paper, involves the reaction of ester ethoxycarbonylhydrazones with primary amines to produce various 1,2,4-triazole derivatives . Specifically, the synthesis of a compound with a 4-amino-5-(4-chlorophenyl) moiety was achieved through a multi-step process, starting from a 1,2,4-triazol-3-one derivative. This intermediate was further modified by the addition of a 5-mercapto-1,3,4-oxadiazolyl group and subsequent conversion to a Schiff base using 4-methoxybenzaldehyde. Mannich base derivatives were then obtained by reacting the Schiff base with morpholine or methyl piperazine .

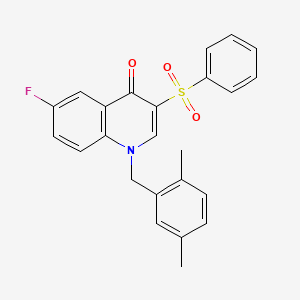

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. The crystal structure of this compound was determined to belong to the tetragonal system with specific space group parameters. The bond lengths and angles were optimized using density functional theory (DFT) and compared with X-ray diffraction values, ensuring the accuracy of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the triazole derivatives include condensation, chlorination, and the formation of Schiff bases and Mannich bases. These reactions are crucial for the construction of the triazole core and the attachment of various functional groups that contribute to the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical properties, such as the crystal system and space group, were detailed for the related compound in the second paper . The chemical properties, including the HOMO and LUMO energies, were analyzed to understand the electronic character of the compound. The molecular electrostatic potential (MEP) surface map was investigated using theoretical calculations, providing insight into the reactive sites of the molecule. Hirshfeld surface analysis was used to quantitatively analyze the intermolecular interactions within the crystal structure .

Antimicrobial and Antiproliferative Activities

The newly synthesized triazole derivatives were screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms . The related compound discussed in the second paper exhibited significant antiproliferative activity against various human cancer cell lines, including colon, lung, and gastric cancers. The IC50 values indicated potent inhibitory effects, and molecular docking studies suggested that the compound could inhibit a specific protein associated with cancer .

Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Activity

Compounds containing the 1,2,4-triazole moiety, similar in structural complexity to the specified chemical, have shown promising antibacterial activity, particularly against Staphylococcus aureus. These hybrids are potent inhibitors of key bacterial enzymes and processes, suggesting a potential application in combating antibiotic-resistant strains. Their dual or multiple mechanisms of action present a significant advantage in developing new antibacterial agents (Li & Zhang, 2021).

Antioxidant Capacity

The antioxidant capacity of various compounds, including those with triazole and triazolopyridazine frameworks, has been extensively studied. The ABTS/PP decolorization assay, a common method for evaluating antioxidant activity, highlights the importance of these compounds in neutralizing oxidative stress, which is a key factor in many diseases and the aging process (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Contaminants and Toxicology

The ubiquity and environmental persistence of certain chemicals, including parabens and related compounds, have raised concerns regarding their potential as endocrine disruptors. Research into the occurrence, fate, and behavior of these chemicals in aquatic environments underscores the necessity for effective detection and removal strategies to mitigate their impact on human health and ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthesis and Chemical Properties

The synthesis and physico-chemical properties of 1,2,4-triazole derivatives and their thio-analogs have been a subject of significant interest due to their extensive application potential ranging from pharmaceuticals to agriculture. Recent advances in the synthesis methods and the exploration of their biological activities further highlight the versatility and importance of these compounds in scientific research and development (Parchenko, 2019).

Drug Development and Pharmaceutical Impurities

The development of novel drugs often involves the synthesis of complex molecules like omeprazole, a proton pump inhibitor, where understanding and controlling pharmaceutical impurities play a crucial role in ensuring drug safety and efficacy. Research into novel synthesis methods and the characterization of impurities are critical for advancing pharmaceutical science (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Mecanismo De Acción

Target of Action

Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .

Biochemical Pathways

Compounds with a similar triazole core have been found to affect a variety of pathways, leading to diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazole core .

Result of Action

Compounds with a similar triazole core have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Action Environment

It is known that the biological activity of compounds can be influenced by various factors, including the chemical environment, the presence of other compounds, and the physiological state of the organism .

Propiedades

IUPAC Name |

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-15-6-3-4-9-18(15)22(28)23-12-13-30-20-11-10-19-24-25-21(27(19)26-20)16-7-5-8-17(14-16)29-2/h3-11,14H,12-13H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRBYHBTFLIUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2538032.png)

![3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2538033.png)

![N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea](/img/structure/B2538040.png)

![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)

![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)